BenchChemオンラインストアへようこそ!

5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione

Medicinal Chemistry Synthetic Methodology Thienopyrimidine Derivatization

Select this specific 4-thione thienopyrimidine scaffold (CAS 40277-39-2) for your kinase inhibitor library to gain a direct synthetic advantage. The reactive C=S group enables direct S-alkylation at an 87% yield, a 22-yield-point increase over the two-step 4-chloro route. This bypasses harsh POCl₃ activation, enabling late-stage diversification of oxidation-sensitive substrates. For CNS programs, it provides a predictable +1.0 cLogP boost over the 4-one analog, optimizing BBB penetration. Leverage orthogonal N3/S4 reactivity for heterodimeric inhibitors. Choosing this core accelerates your SAR cycles with fewer synthetic steps.

Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
Cat. No. B8118167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione
Molecular FormulaC10H10N2S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3C(=NC=NC3=S)S2
InChIInChI=1S/C10H10N2S2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5,8H,1-4H2
InChIKeyPPLFMPJZBLQOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione: Core Scaffold Identity and Procurement Baseline


5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione (CAS 40277-39-2) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, which is widely recognized as a bioisosteric scaffold for quinazoline-based kinase inhibitors [1]. The compound features a tetrahydrobenzo ring fused to a thienopyrimidine core with a distinctive 4-thione (C=S) group, endowing it with unique tautomeric and reactivity profiles compared to its 4-one (C=O) and 4-chloro analogs. It is commercially available as a research chemical with a molecular weight of 222.33 g/mol and reported purity of 95% . The scaffold serves as a key synthetic intermediate for generating diverse 4-substituted derivatives, including VEGFR2 inhibitors, dual topoisomerase I/II inhibitors, and anti-inflammatory agents [2].

Why a Generic 4-One or 4-Chloro Analog Cannot Substitute 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione


Substituting this 4-thione with a generic 4-one or 4-chloro analog is chemically and biologically invalid due to fundamentally different reactivity and target engagement profiles. The 4-thione group introduces a distinct tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, a property absent in the 4-one analog [1]. This tautomerism enables the compound to act as a versatile precursor for S-alkylation reactions, directly yielding thioether derivatives that are inaccessible from the 4-one without additional activation steps. In medicinal chemistry, the C=S moiety acts as a stronger hydrogen-bond acceptor than C=O, which can significantly alter kinase binding affinity and selectivity, as demonstrated in purine-based inhibitors [2]. This specific group also impacts the compound's electron distribution, leading to distinct reaction yields and conditions in subsequent synthetic steps, as the evidence below will quantify.

Quantitative Differentiation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione Against Closest Analogs


Synthetic Yield Advantage: 4-Thione Offers Higher Conversion Efficiency vs. 4-Chloro Intermediate in S-Alkylation Reactions

The target 4-thione compound can be converted to its corresponding 4-thioether via direct S-alkylation, a step that proceeds with high efficiency. In contrast, the commonly used 4-chloro analog (4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) requires a nucleophilic displacement with a thiol to install sulfur, followed by S-alkylation, a two-step sequence that cumulatively lowers yield. Literature data show that the direct S-alkylation of the 4-thione to the 4-thioether product proceeds with an isolated yield of 87% , while the alternative two-step route via the 4-chloro intermediate yields the same 4-thioether in approximately 65% overall yield (90% thiol displacement × 72% S-alkylation) [1]. This represents a 22% absolute yield advantage for the 4-thione route, making it the preferred intermediate for synthesizing 4-thioether derivatives.

Medicinal Chemistry Synthetic Methodology Thienopyrimidine Derivatization

Physical Property Distinction: Molecular Weight and ClogP Differentiation vs. 4-One Analog Enables Rational Building Block Selection

The replacement of the 4-carbonyl oxygen with sulfur in the target compound results in quantifiable changes to key physicochemical parameters that are critical for lead optimization. The 4-thione compound has a molecular weight of 222.33 g/mol and a calculated n-octanol/water partition coefficient (clogP) of approximately 2.9, compared to its 4-one analog (5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one) which has a molecular weight of 206.27 g/mol and a clogP of ~1.9 . The higher lipophilicity of the 4-thione (ΔclogP ≈ +1.0) can improve membrane permeability, while the increased molecular weight and polar surface area can modulate solubility. These differences are crucial where precise control of ADME properties is required for a chemical probe or lead series.

Medicinal Chemistry Drug Design Physicochemical Properties

Chemical Reactivity Distinction: 4-Thione's Tautomeric Equilibrium Enables Direct S-Functionalization Unlike the 4-One

The target 4-thione undergoes thione-thiol tautomerism, populating the nucleophilic thiol form under mildly basic conditions. This allows for direct S-alkylation with electrophiles to form 4-thioether derivatives, a reaction that is fundamentally impossible for the 4-one analog, which requires conversion to a 4-chloro intermediate before nucleophilic displacement. The tautomeric equilibrium (thione ⇌ thiol) in related heterocycles is solvent- and pH-dependent, with the thiol form being the reactive species for S-alkylation [1]. This direct reactivity eliminates a synthetic step (chlorination), saving both time and resources. No equivalent direct activation mechanism exists for the 4-one carbon, which requires harsh chlorinating agents such as POCl3 at reflux for 3 hours to generate the reactive 4-chloro species [2].

Organic Synthesis Tautomerism Thiol-Thione Chemistry

High-Value Application Scenarios for 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione Based on Verified Differentiation


Efficient Synthesis of 4-Thioether Libraries for Kinase Inhibitor Development

Medicinal chemistry teams synthesizing focused libraries of 4-thioether derivatives for kinase inhibitor programs should select this 4-thione scaffold. Its demonstrated 87% yield in direct S-alkylation provides a 22-yield-point advantage over the two-step route from the 4-chloro analog, enabling the rapid generation of diverse analogs with fewer synthetic resources and higher throughput. Direct S-alkylation avoids chlorination with POCl3, streamlining the process.

Late-Stage Diversification of Advanced Intermediates Where Chlorinating Conditions Are Incompatible

The direct S-functionalization capability of the 4-thione is critical for diversifying advanced synthetic intermediates that contain acid-labile or oxidation-sensitive functional groups. The need for POCl3 reflux to activate the 4-one analog would destroy many complex substrates, making this 4-thione the only viable scaffold for late-stage modifications [1]. This is particularly relevant for generating chemical probes for chemoproteomics or targeted protein degradation where complex warheads are installed late in the synthesis.

Property-Driven Scaffold Selection for CNS-Penetrant Leads Where Higher Lipophilicity Is Required

For CNS drug discovery programs requiring enhanced passive permeability, the 4-thione scaffold offers a predictable ~+1.0 increase in clogP over the 4-one analog without altering the core structure . This enables medicinal chemists to improve the odds of crossing the blood-brain barrier early in the hit-to-lead phase, making this scaffold a strategic choice for CNS kinase targets such as LRRK2 or CDK5.

Synthesis of Bivalent Heterodimers Exploiting the 4-Thione as a Monomeric Linchpin

The bifunctional reactivity of the scaffold—where the 4-thione can be selectively S-alkylated while the N3 position remains available for further substitution—makes it ideal for constructing heterodimeric inhibitors, as demonstrated in recent anti-inflammatory programs [2]. This orthogonal reactivity is difficult to achieve with the 4-one analog, which typically requires separate protection/deprotection steps.

Quote Request

Request a Quote for 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.